1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 128649-34-3
VCID: VC1980186
InChI: InChI=1S/C12H13NO2/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)9(2)14/h3-6,8H,7H2,1-2H3
SMILES: CC1CC(=O)C2=CC=CC=C2N1C(=O)C
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one

CAS No.: 128649-34-3

Cat. No.: VC1980186

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one - 128649-34-3

Specification

CAS No. 128649-34-3
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 1-acetyl-2-methyl-2,3-dihydroquinolin-4-one
Standard InChI InChI=1S/C12H13NO2/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)9(2)14/h3-6,8H,7H2,1-2H3
Standard InChI Key GRMBWHSWBPDLBU-UHFFFAOYSA-N
SMILES CC1CC(=O)C2=CC=CC=C2N1C(=O)C
Canonical SMILES CC1CC(=O)C2=CC=CC=C2N1C(=O)C

Introduction

Chemical Structure and Properties

Molecular Identity

1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one is identified by the CAS number 128649-34-3 and molecular formula C₁₂H₁₃NO₂ . The compound has a molecular weight of 203.24 g/mol and features a quinoline core with specific functional groups: an acetyl group at position 1, a methyl group at position 2, and a ketone group at position 4 . The structure contains a partially saturated quinoline scaffold, with the nitrogen at position 1 being part of both the heterocyclic ring and the acetyl amide group.

Table 1: Molecular Identity Parameters of 1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one

ParameterDetails
CAS Number128649-34-3
IUPAC Name1-acetyl-2-methyl-2,3-dihydroquinolin-4-one
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
Standard InChIInChI=1S/C12H13NO2/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)9(2)14/h3-6,8H,7H2,1-2H3
Standard InChIKeyGRMBWHSWBPDLBU-UHFFFAOYSA-N
SMILESCC1CC(=O)C2=CC=CC=C2N1C(=O)C

Chemical Properties

The chemical reactivity of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one is largely determined by its functional groups. The compound contains two carbonyl groups – one as part of the acetyl moiety attached to the nitrogen atom and another at the 4-position of the quinoline ring. These carbonyl groups can participate in various chemical reactions, including nucleophilic addition and reduction. The partially saturated nature of the quinoline core also contributes to its chemical versatility, allowing for various transformations and modifications.

Synthesis Methods

Documented Synthetic Routes

The synthesis of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one typically involves multi-step reactions. One documented synthetic route starts from butanoic acid, 3-(phenylamino)- and proceeds through a two-step reaction sequence :

  • First step: Treatment with polyphosphoric acid at 110°C for 5 hours.

  • Second step: Reaction with 4-dimethylaminopyridine (DMAP) in dichloromethane for 18 hours at 0-20°C.

This synthetic approach is representative of the methods used to construct the dihydroquinolin-4(1H)-one core structure with the specific substitution pattern featured in the target compound.

Biological Activities

Structure-Activity Relationships

Research on structurally similar compounds provides insights into the potential biological activities of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one. Studies on N-acetylated tetrahydroquinoline (THQ) derivatives have shown that N-acetylation can enhance binding affinity at certain receptors while maintaining desirable efficacy profiles .

For example, in one study focused on related compounds, N-acetylation of the THQ scaffold improved binding at the delta opioid receptor (DOR) without significantly altering efficacy profiles at the mu opioid receptor (MOR), creating more balanced receptor binding profiles . This suggests that the N-acetyl group in 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one might contribute to specific receptor interactions and pharmacological properties.

Research Developments

Medicinal Chemistry Applications

In medicinal chemistry, 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one serves as a valuable building block for synthesizing complex heterocyclic structures with potential therapeutic applications . The compound's structural features make it a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery.

Research on 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones has demonstrated cytotoxic activities against cancer cell lines, including NCI-N87 and DLD-1 . While these compounds differ from 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one in their substitution patterns, they highlight the potential of the dihydroquinolin-4(1H)-one scaffold in developing anticancer agents.

Material Science Applications

Beyond pharmaceutical applications, 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one and its derivatives have potential applications in material science. The compound may be utilized in the preparation of dyes or pigments due to its quinoline-based structure, offering stability and specific color properties . Additionally, derivatives are being explored for designing functional materials with distinctive optical or electronic characteristics, expanding the potential applications beyond medicinal chemistry.

Comparison with Structural Analogues

Structural Variations

Several structural analogues of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one have been reported in the literature, each with distinct properties and potential applications. One such analogue is 1-acetyl-2,3-dihydroquinolin-4(1H)-one (CAS: 64142-63-8), which lacks the methyl group at position 2 . This structural difference results in a lower molecular weight (189.21 g/mol) compared to 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one (203.24 g/mol) .

Another related compound is 6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9), which features a methyl group at position 6 rather than position 2 and lacks the acetyl group at position 1. This compound has been more extensively studied and is known to exhibit various biological activities.

Table 2: Comparison of 1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one with Structural Analogues

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one128649-34-3C₁₂H₁₃NO₂203.24Reference compound
1-Acetyl-2,3-dihydroquinolin-4(1H)-one64142-63-8C₁₁H₁₁NO₂189.21Lacks methyl group at position 2
6-Methyl-2,3-dihydroquinolin-4(1H)-one36054-00-9C₁₀H₁₁NO161.20Methyl at position 6, no acetyl group
3-Acetyl-4-hydroxy-2-quinolone26138-64-7C₁₁H₉NO₃203.19Acetyl at position 3, hydroxy at position 4

Functional Implications of Structural Differences

The structural differences between 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one and its analogues may influence their physical properties, chemical reactivity, and biological activities. For instance, studies on N-acetylated THQ scaffolds have shown that N-acetylation can balance receptor binding profiles and improve pharmacokinetic properties .

In one comparative study of structural isomers with similar in vitro profiles, compounds displayed drastically different in vivo results when administered via intraperitoneal injection, suggesting that subtle differences in chemical structure can create substantial differences in pharmacokinetics . This highlights the importance of specific structural features, such as the methyl group at position 2 in 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one, in determining biological activity and pharmacological properties.

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